N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide
Description
N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide (CAS: 1353974-65-8) is a tertiary amine derivative featuring a cyclohexyl backbone substituted with a cyclopropyl-amino-ethyl group and an acetamide moiety .
Properties
IUPAC Name |
N-[4-[2-aminoethyl(cyclopropyl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-10(17)15-11-2-4-12(5-3-11)16(9-8-14)13-6-7-13/h11-13H,2-9,14H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKVZOAJTAUANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and cyclopropyl intermediates. One common method involves the reaction of cyclohexylamine with acetic anhydride to form N-cyclohexylacetamide. This intermediate is then reacted with 2-aminoethylcyclopropane under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amides and amines.
Scientific Research Applications
N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular signaling pathways and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs. Aromatic Rings: The target compound’s cyclopropyl group may enhance metabolic stability compared to aromatic substituents in ISRIB-A13 or phenoxy derivatives .
- Synthetic Complexity : ISRIB analogs require multi-step coupling, whereas the target compound’s synthesis (if similar to ) may prioritize regioselective amidation .
Physicochemical Properties
Insights :
- The amino-ethyl group in the target compound likely improves solubility compared to chlorinated or aromatic analogs .
- Higher molecular weight in ISRIB-A13 may limit bioavailability, whereas the target compound’s smaller size could favor pharmacokinetics .
Biological Activity
N-{4-[(2-Amino-ethyl)-cyclopropyl-amino]-cyclohexyl}-acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure, which includes cyclopropyl and cyclohexyl groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps:
- Cyclopropylamine Synthesis : Cyclopropyl bromide reacts with ammonia under high-pressure conditions to yield cyclopropylamine.
- Cyclohexylamine Preparation : Cyclohexylamine is produced by hydrogenating aniline using a palladium catalyst.
- Coupling Reaction : The cyclopropylamine and cyclohexylamine are coupled with 2-bromoethylamine in basic conditions.
- Final Acetylation : The intermediate undergoes acetylation with acetic anhydride to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of various enzymes and proteins, influencing cellular processes such as signaling pathways and metabolic functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors, altering their activity and affecting downstream signaling cascades.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds structurally similar to this compound. For example, derivatives have shown moderate antifungal and antibacterial activities against various pathogens, indicating that modifications to the acetamide structure can enhance biological efficacy.
| Compound | Antimicrobial Activity (MIC µg/mL) |
|---|---|
| Compound A | 0.80 (fungal) |
| Compound B | 3.90 (bacterial) |
Neuroprotective Effects
Research has indicated that compounds with similar structures exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | TBD |
| Donepezil (standard) | 1.82 |
Case Studies
- Neuroprotection in Animal Models : A study investigated the effects of this compound on cognitive function in mice subjected to induced neurotoxicity. Results indicated significant improvements in memory retention and reduced markers of oxidative stress compared to control groups.
- Antimicrobial Screening : Another study evaluated the antimicrobial properties of various derivatives against clinical isolates of bacteria and fungi. The compound demonstrated promising activity against resistant strains, suggesting potential as a lead compound for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
